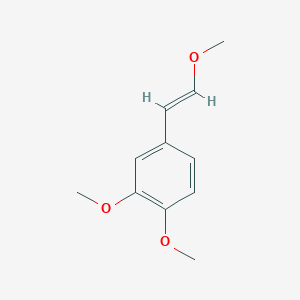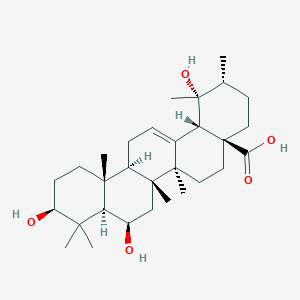
Uncaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxylic acids play a crucial role in various biological and chemical processes. They are key intermediates in the tricarboxylic acid (TCA) cycle and are widely used in industrial applications, including polymer production. The synthesis and study of carboxylic acids have significant importance in understanding their chemical behavior and properties (Yin et al., 2015).
Synthesis Analysis
The synthesis of polycarboxylic acids involves various methods, including degradative methods, processes maintaining the carbon structure, and syntheses from smaller units. Novel methods for efficient synthesis are continually being developed, highlighting the importance of these compounds in scientific research (Cornils, Lappe, & Staff, 2014).
Molecular Structure Analysis
Advances in molecular engineering have enabled the production of organic acids with specific structures, demonstrating the versatility and potential applications of these compounds. For example, the construction of nanoscopic supramolecules using dicarboxylic acids showcases the importance of molecular structure in designing materials with desired properties (Cui, Ngo, & Lin, 2002).
Chemical Reactions and Properties
Carboxylic acids undergo various chemical reactions, including esterification and carboxylation. These reactions are crucial for synthesizing a wide range of chemical products, from polymers to pharmaceuticals. Research into selective esterification processes highlights the chemical versatility of carboxylic acids (Houston, Wilkinson, & Blanchfield, 2004).
Physical Properties Analysis
The physical properties of dicarboxylic acids, such as melting points and solubility, are influenced by their molecular structure. These properties are essential for their application in various fields, including materials science and industrial chemistry (Oldham, 1964).
Chemical Properties Analysis
Understanding the chemical properties of carboxylic acids, including their reactivity and interaction with other compounds, is crucial for their application in synthesis and manufacturing processes. Studies on the carboxylation of aryl and vinyl C-H bonds, for example, provide insights into the reactivity of carboxylic acids and their potential for creating complex organic molecules (Giri & Yu, 2008).
Wissenschaftliche Forschungsanwendungen
Epileptic Seizures and Neuronal Health :
- Uncaria rhynchophylla and its major component rhynchophylline showed effectiveness in reducing epileptic seizures in rats treated with kainic acid. This effect was attributed to the regulation of Toll-like receptor and neurotrophin signaling pathways, leading to the downregulation of IL-1β and brain-derived neurotrophic factor expressions (Ho et al., 2014).
- Another study confirmed Uncaria rhynchophylla's efficacy in reducing seizures and associated superoxide anions, JNK phosphorylation, and NF-kappaB activation (Hsieh et al., 2009).
Anti-inflammatory and Immunomodulatory Properties :
- Uncaria tomentosa showed potential in reducing bronchial hyperresponsiveness and inflammation in an asthma model. It demonstrated the ability to inhibit pro-inflammatory cytokines production both in vitro and in vivo (Azevedo et al., 2018).
Cancer Cell Inhibition :
- Certain triterpenes isolated from Uncaria macrophylla demonstrated cytotoxic effects against cancer cell lines, suggesting a potential role in cancer treatment (Sun et al., 2012).
Neurological Effects :
- Indole alkaloids from Uncaria rhynchophylla were found to inhibit neural stem cell proliferation, which indicates a need for caution in its use due to potential neural toxicity (Wei et al., 2017).
Antioxidant Effects :
- Choto-san, containing Uncaria sinensis, demonstrated protective effects against free radical-induced lysis of rat red blood cells, indicating its antioxidant properties (Sekiya et al., 2002).
Pharmacological Diversity :
- A comprehensive review of Uncaria species highlighted their significance in traditional medicine and their rich alkaloid, terpene, and flavonoid content. This underscores their broad pharmacological potential, particularly in areas of immunomodulation, anti-inflammation, and vascular health (Heitzman et al., 2005).
Wirkmechanismus
Uncaric acid is a triterpene found in Uncaria tomentosa, a plant native to Central and South America, commonly known as cat’s claw . This compound has been studied for its potential therapeutic effects, including anti-inflammatory, anti-oxidative, and antiviral activities .
Target of Action
This compound has been found to interact with the angiotensin-converting enzyme-2 (ACE-2) receptor, which is a key component in the entry of certain viruses, including SARS-CoV-2, into host cells . It binds at the ASP30 residue of ACE-2 through a hydrogen bonding with one of its hydroxyl groups .
Mode of Action
The mode of action of this compound involves its interaction with the ACE-2 receptor. By binding to this receptor, this compound may potentially inhibit the entry of viruses into host cells . Additionally, it has been proposed that this compound may inhibit Cγ1 phospholipase, leading to the translocation of Bcl-2 and Bax family proteins to mitochondria, resulting in the release of the c cytochrome, leading to caspase-9 and -3 activation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to viral entry into host cells and apoptosis. By binding to the ACE-2 receptor, this compound may interfere with the ability of viruses to enter host cells . Furthermore, by influencing the translocation of Bcl-2 and Bax family proteins and the subsequent release of c cytochrome, this compound may trigger apoptosis, a form of programmed cell death .
Pharmacokinetics
Uncaria tomentosa, the plant from which this compound is derived, is most frequently used and prepared in traditional medicine as an aqueous extraction in hot water of the inner bark or the root bark, or macerated in an alcoholic beverage .
Result of Action
The result of this compound’s action may include potential antiviral effects, particularly against viruses that use the ACE-2 receptor for entry into host cells . Additionally, by triggering apoptosis, this compound may contribute to the elimination of infected or abnormal cells .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the chemical composition of Uncaria tomentosa, including the concentration of this compound, may vary depending on the collection site and the period of the year in which it was collected
Eigenschaften
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8R,8aR,10S,12aR,14bS)-1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20-,21+,22-,23+,26-,27-,28-,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGOJQJBPLCRQP-HUVCIBQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: Uncaric acid acts as a competitive inhibitor of KYN-3-H. [] This means it competes with the enzyme's natural substrate, L-kynurenine, for binding at the active site. By inhibiting KYN-3-H, this compound prevents the conversion of L-kynurenine to 3-hydroxykynurenine, a neurotoxic metabolite. This inhibition could potentially shift the balance within the kynurenine pathway, reducing the production of neurotoxic metabolites and promoting the formation of neuroprotective compounds.
A: While a specific molecular formula and weight aren't provided in the provided research excerpts, this compound is classified as a ursane-type triterpenoid. [] Further structural insights could be obtained through comprehensive spectroscopic analyses, including NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.
A: Research indicates this compound is a potent KYN-3-H inhibitor with a Kic value of 0.023 ± 0.002 μM. [] This signifies a strong binding affinity to the enzyme and potent inhibition at low concentrations. Further investigations using cell-based assays would be valuable in evaluating the compound's effectiveness in a biological context.
A: Yes, research has identified several other triterpenes with KYN-3-H inhibitory activity. Notably, 24-oxofriedelan-29-oic acids and celastrol have shown promising results. [] Structure-activity relationship (SAR) studies suggest the triterpene skeleton, functional groups, and ring conformations play crucial roles in their inhibitory activity. [] Further research exploring these structural features could lead to the development of even more potent and selective KYN-3-H inhibitors.
A: The kynurenine pathway is increasingly recognized as a key player in various neurological conditions. By inhibiting KYN-3-H, this compound holds promise for modulating this pathway and potentially mitigating neurotoxic effects. [] This therapeutic potential warrants further investigation through in vivo studies using animal models of neuroinflammation and neurodegeneration.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


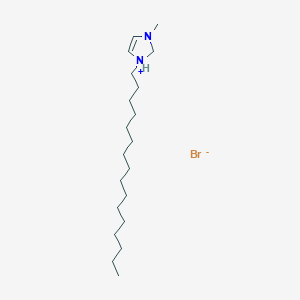
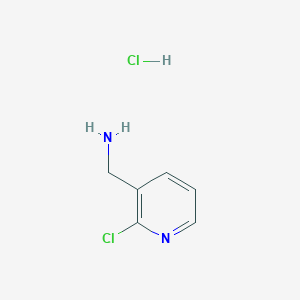
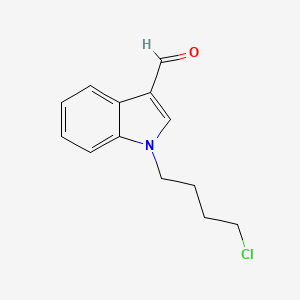
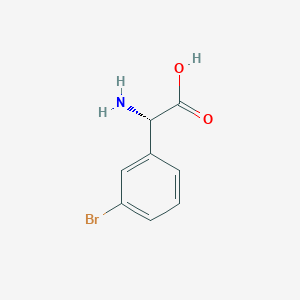
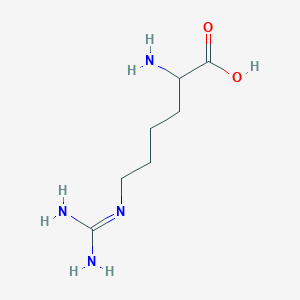
![benzyl [(2S)-3-oxobutan-2-yl]carbamate](/img/structure/B1149088.png)

